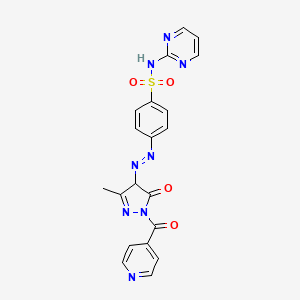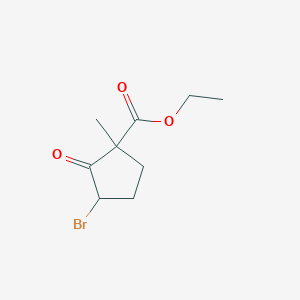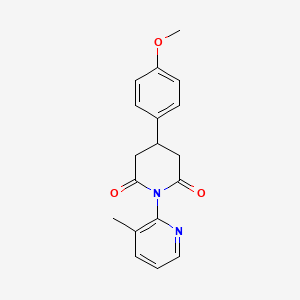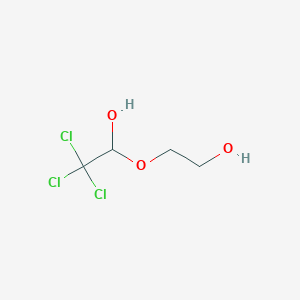
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol is a chemical compound with the molecular formula C4H7Cl3O2. It is characterized by the presence of three chlorine atoms attached to the second carbon of the ethanol backbone, along with a hydroxyethoxy group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol typically involves the reaction of chloral hydrate with ethylene glycol. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
CCl3CHO+HOCH2CH2OH→CCl3CH2OCH2CH2OH+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chloral hydrate and ethylene glycol are mixed in the presence of a catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products:
Oxidation: Formation of trichloroacetic acid or trichloroacetaldehyde.
Reduction: Formation of trichloroethanol or ethylene glycol derivatives.
Substitution: Formation of various substituted ethanol derivatives.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mécanisme D'action
The mechanism by which 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol exerts its effects involves its interaction with various molecular targets. The hydroxyethoxy group allows it to form hydrogen bonds with other molecules, facilitating its role as a stabilizing agent. The chlorine atoms contribute to its reactivity, enabling it to participate in various chemical reactions. The compound can interact with enzymes and proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloroethanol: Similar in structure but lacks the hydroxyethoxy group.
2,2,2-Trichloro-1-ethoxy ethanol: Contains an ethoxy group instead of a hydroxyethoxy group.
Chloral Hydrate: A precursor in the synthesis of 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a hydroxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
53256-76-1 |
|---|---|
Formule moléculaire |
C4H7Cl3O3 |
Poids moléculaire |
209.45 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H7Cl3O3/c5-4(6,7)3(9)10-2-1-8/h3,8-9H,1-2H2 |
Clé InChI |
BBLJKSLCQDVXHI-UHFFFAOYSA-N |
SMILES canonique |
C(COC(C(Cl)(Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


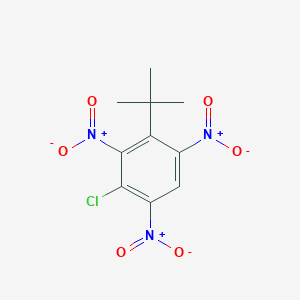
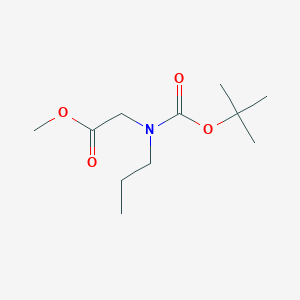

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
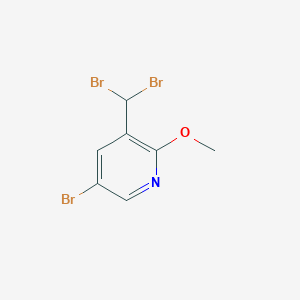
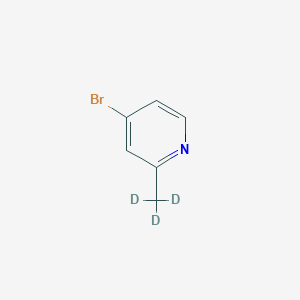
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
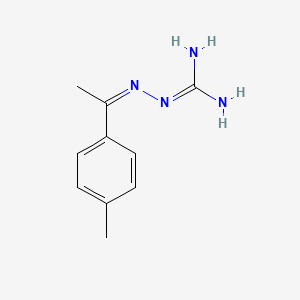
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
